(S)-2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-N-ethyl-3-methylbutanamide
CAS No.:
Cat. No.: VC13462031
Molecular Formula: C19H31N3O
Molecular Weight: 317.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H31N3O |
|---|---|
| Molecular Weight | 317.5 g/mol |
| IUPAC Name | (2S)-2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-ethyl-3-methylbutanamide |
| Standard InChI | InChI=1S/C19H31N3O/c1-4-21(19(23)18(20)15(2)3)14-17-11-8-12-22(17)13-16-9-6-5-7-10-16/h5-7,9-10,15,17-18H,4,8,11-14,20H2,1-3H3/t17-,18-/m0/s1 |
| Standard InChI Key | TYJQFPFOIKILQL-ROUUACIJSA-N |
| Isomeric SMILES | CCN(C[C@@H]1CCCN1CC2=CC=CC=C2)C(=O)[C@H](C(C)C)N |
| SMILES | CCN(CC1CCCN1CC2=CC=CC=C2)C(=O)C(C(C)C)N |
| Canonical SMILES | CCN(CC1CCCN1CC2=CC=CC=C2)C(=O)C(C(C)C)N |
Introduction
Molecular Architecture and Stereochemical Features
The molecular formula of (S)-2-amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-N-ethyl-3-methylbutanamide is C₁₉H₃₁N₃O, yielding a molecular weight of 317.5 g/mol. The compound’s IUPAC name reflects its stereochemical precision:
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Pyrrolidine ring: The (2S)-configured pyrrolidine scaffold introduces a rigid, nitrogen-containing heterocycle that influences conformational stability .
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Benzyl substituent: A benzyl group attached to the pyrrolidine nitrogen enhances lipophilicity, potentially improving blood-brain barrier permeability.
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Chiral centers: The (S)-configuration at both the amino-bearing carbon and the pyrrolidine ring ensures enantioselective interactions with biological targets .
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₃₁N₃O |
| Molecular Weight | 317.5 g/mol |
| IUPAC Name | (S)-2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-N-ethyl-3-methylbutanamide |
| CAS Registry Number | 1401666-52-1 |
| Stereochemical Descriptors | (2S)-pyrrolidine; (S)-amino |
Synthetic Strategies and Challenges
Synthesizing this compound demands multi-step protocols to preserve stereochemical integrity. While detailed synthetic routes are proprietary, general methodologies for analogous amides suggest:
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Pyrrolidine Ring Formation: Cyclization of γ-aminobutyraldehyde derivatives under acidic conditions generates the pyrrolidine core .
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N-Benzylation: Benzyl bromide or chloride reacts with the pyrrolidine nitrogen in the presence of a base like potassium carbonate .
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Amide Coupling: Carbodiimide-mediated coupling (e.g., EDC·HCl) links the pyrrolidine-methylamine intermediate to 3-methylbutanoic acid .
Critical challenges include:
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Racemization Risk: High temperatures or prolonged reaction times may compromise stereochemical purity.
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Purification Complexity: Chromatographic separation is often required to isolate the desired enantiomer.
| Target | Potential Effect | Rationale |
|---|---|---|
| Dopamine D₂ Receptor | Partial agonist/antagonist | Structural similarity to aripiprazole analogs |
| Serotonin Transporter | Reuptake inhibition | Amide group mimics SSRIs |
| MAO-B | Competitive inhibition | Tertiary amide interaction with FAD |
Comparative Analysis with Structural Analogs
(S)-2-Amino-N-isopropyl-3-methyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)butanamide
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Key Difference: Replacement of benzyl with methyl reduces molecular weight (255.4 vs. 317.5 g/mol) and lipophilicity (clogP ≈ 2.1 vs. 4.3) .
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Impact: Diminished blood-brain barrier penetration but improved aqueous solubility.
N-Benzyl-N-ethylpropanamide Derivatives
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Key Difference: Simplified backbone lacking the pyrrolidine ring.
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Impact: Lower receptor selectivity due to reduced conformational restraint .
Future Research Directions
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Stereoselective Synthesis: Developing asymmetric catalytic methods to enhance enantiomeric excess (>99% ee).
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In Vivo Pharmacokinetics: Assessing oral bioavailability and metabolic stability in rodent models.
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Target Deconvolution: Employing chemoproteomics to identify off-target interactions.
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